An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-5-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(hydroxymethyl)-5-nitrophenol (CAS No: 57356-40-8), a versatile aromatic compound with significant potential in organic synthesis and materials science. The unique arrangement of a hydroxymethyl group, a phenolic hydroxyl group, and a nitro group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, pigments, and biologically active molecules.[1] This guide will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering insights for researchers in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides reasoned estimations based on the properties of analogous compounds.
Introduction
2-(Hydroxymethyl)-5-nitrophenol is a substituted aromatic compound featuring a phenol backbone with a hydroxymethyl (-CH2OH) group at the 2-position and a nitro (-NO2) group at the 5-position.[1] This trifunctional structure provides multiple reactive sites, allowing for a diverse range of chemical transformations. The interplay between the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity. This guide aims to be a key resource for scientists exploring the utility of this compound in their research endeavors.
Physicochemical Properties
Precise experimental data for the physicochemical properties of 2-(hydroxymethyl)-5-nitrophenol are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
Table 1: Physicochemical Properties of 2-(Hydroxymethyl)-5-nitrophenol
| Property | Value/Information | Source/Rationale |
| CAS Number | 57356-40-8 | [1] |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | General property of similar nitrophenol derivatives. |
| Melting Point | Not experimentally determined in available literature. For comparison, the isomer 2-methyl-5-nitrophenol has a melting point of 111-115 °C.[3] | The presence of the hydroxymethyl group may influence crystal packing and hydrogen bonding, leading to a different melting point. |
| Boiling Point | Not experimentally determined in available literature. Likely to decompose at higher temperatures. | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point. |
| Solubility | Expected to be soluble in polar organic solvents such as alcohols, ethers, and acetone.[4] | The presence of hydroxyl and hydroxymethyl groups enhances polarity and hydrogen bonding capacity. |
| pKa | Not experimentally determined. The pKa of the phenolic hydroxyl group is expected to be lower than that of phenol (pKa ≈ 10) due to the electron-withdrawing effect of the nitro group. For comparison, o-nitrophenol has a pKa of 7.23, and p-nitrophenol has a pKa of 7.14.[5] | The nitro group stabilizes the phenoxide ion through resonance and inductive effects. |
Synthesis
The primary synthetic route to 2-(hydroxymethyl)-5-nitrophenol is through the electrophilic nitration of 2-(hydroxymethyl)phenol.[6] The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and hydroxymethyl groups.
Reaction Principle
Both the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are ortho-, para-directing activators for electrophilic aromatic substitution.[7] The hydroxyl group is a much stronger activating group than the hydroxymethyl group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 5) is sterically accessible, making it a likely site for nitration.
Caption: Synthetic pathway for 2-(Hydroxymethyl)-5-nitrophenol.
Experimental Protocol (Proposed)
Materials:
-
2-(Hydroxymethyl)phenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-(hydroxymethyl)phenol in a minimal amount of a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization (Anticipated)
No experimental spectra for 2-(hydroxymethyl)-5-nitrophenol are currently available in public databases. The following are predicted spectroscopic characteristics based on the functional groups present in the molecule and data from analogous compounds like 2-methyl-5-nitrophenol.[11][12]
Table 2: Anticipated Spectroscopic Data for 2-(Hydroxymethyl)-5-nitrophenol
| Spectroscopy | Anticipated Features |
| ¹H NMR | - Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Hydroxymethyl protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.- Phenolic proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.- Hydroxymethyl alcohol proton (-OH): A triplet or broad singlet, also variable. |
| ¹³C NMR | - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be downfield, while the carbons bearing the hydroxyl and hydroxymethyl groups will be upfield relative to benzene.- Hydroxymethyl carbon (-CH₂OH): A signal around δ 60-65 ppm. |
| FTIR (cm⁻¹) | - O-H stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm⁻¹.- Aromatic C-H stretch: Signals around 3000-3100 cm⁻¹.- Aliphatic C-H stretch (in -CH₂OH): Signals around 2850-2960 cm⁻¹.- N-O asymmetric and symmetric stretch (nitro group): Strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-O stretch (phenolic and alcoholic): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): A peak at m/z = 169.- Fragmentation pattern: Likely loss of H₂O (m/z = 151), NO₂ (m/z = 123), and CH₂OH (m/z = 138). |
Reactivity and Potential Applications
The multifunctionality of 2-(hydroxymethyl)-5-nitrophenol opens up numerous avenues for its application in chemical synthesis and materials science.
Caption: Reactivity sites of 2-(Hydroxymethyl)-5-nitrophenol.
Reactions of the Functional Groups
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo etherification or esterification reactions.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification.
-
Nitro Group: The nitro group can be readily reduced to an amino group, providing a key step in the synthesis of various derivatives, including potential pharmaceutical intermediates.
-
Aromatic Ring: The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution, while the hydroxyl and hydroxymethyl groups are activating. The overall reactivity will depend on the specific reaction conditions.
Potential Applications
-
Intermediate in Synthesis: Its multiple functional groups make it a valuable building block for the synthesis of more complex molecules, such as dyes, pigments, and specialty chemicals.[6]
-
Catalysis: There are indications that 2-(hydroxymethyl)-5-nitrophenol may act as a catalyst in processes like the aerobic oxidation of alcohols.[6] The mechanism likely involves the participation of the nitro and hydroxyl groups in a redox cycle.
-
Biological Activity: Nitrophenol derivatives are known to exhibit a range of biological activities. The structure of 2-(hydroxymethyl)-5-nitrophenol suggests potential for antimicrobial and antioxidant properties, which are areas for further investigation.[6][13][14]
Conclusion
2-(Hydroxymethyl)-5-nitrophenol is a chemical compound with a rich and varied reactivity profile that makes it a promising candidate for a range of applications in synthetic chemistry and materials science. While there is a notable lack of comprehensive experimental data in the public domain, this guide has synthesized the available information and provided reasoned predictions for its physicochemical properties, spectroscopic characteristics, and reactivity. The proposed synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research into the experimental characterization and exploration of its catalytic and biological activities is warranted to fully unlock the potential of this versatile molecule.
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